One of the primary applications of OTES in scientific research is surface modification. OTES can be used to coat various materials, including glass, silicon, metals, and polymers. The ethoxy groups in OTES react with the surface hydroxyl groups, forming a strong covalent bond and creating a self-assembled monolayer (SAM) []. This SAM imparts new properties to the surface, such as:
OTES also plays a role in chromatography, a technique used to separate mixtures. It can be used to modify the stationary phase of chromatography columns, making them more hydrophobic and suitable for separating non-polar compounds [].
Octadecyltriethoxysilane is an organosilicon compound with the chemical formula C₂₄H₅₂O₃Si. It appears as a colorless liquid and is primarily utilized for surface modification due to its ability to form self-assembled monolayers. This compound is sensitive to moisture, leading to its degradation into siloxane polymers upon exposure to water. Its unique structure allows it to cap oxide surfaces, effectively converting hydrophilic surfaces into hydrophobic ones, which is particularly useful in nanotechnology and analytical chemistry applications .
The mechanism of action of OTES depends on the specific application. Here are two common mechanisms:
OTES can self-assemble on various surfaces due to its amphiphilic nature. The ethoxy groups can react with surface hydroxyl groups to form siloxane bonds, creating a covalently bonded organic layer. The long alkyl chain can modify the surface properties, such as wettability or adhesion [].
OTES can react with nanoparticles or other materials containing surface hydroxyl groups. Similar to surface modification, siloxane bonds form, introducing organic functionalities and improving compatibility with organic materials [].
The primary reactions involving octadecyltriethoxysilane include hydrolysis and condensation. In an acidic environment, it undergoes hydrolysis, where the ethoxy groups react with water, leading to the formation of silanol groups. Subsequently, these silanol groups can condense with each other or with other silanol species, resulting in the formation of siloxane bonds. This process is crucial for creating stable coatings on various substrates .
The reaction can be summarized as follows:
Octadecyltriethoxysilane can be synthesized through several methods:
Octadecyltriethoxysilane has a wide range of applications:
Interaction studies involving octadecyltriethoxysilane focus on its ability to influence surface characteristics and chemical reactivity. Research indicates that when applied to zinc oxide surfaces, it significantly alters charge transfer dynamics, which is critical for applications in organic solar cells. The modification leads to improved stability and performance of hybrid organic-inorganic devices . Additionally, studies have shown that octadecyltriethoxysilane can enhance the performance of organic field-effect transistors by modifying dielectric surfaces .
Several compounds share similarities with octadecyltriethoxysilane in terms of structure and functionality:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Octadecyltrimethoxysilane | C₂₁H₄₆O₃Si | More hydrophobic due to methoxy groups; used in SAMs. |
Hexadecyltrimethoxysilane | C₂₁H₄₆O₃Si | Shorter alkyl chain; used for similar surface modifications but less hydrophobic than octadecyl derivatives. |
Octadecyldimethylchlorosilane | C₂₁H₄₆ClOSi | Contains chlorine; used for different surface treatments, particularly in organic synthesis. |
Dodecyltriethoxysilane | C₁₂H₂₅O₃Si | Shorter alkyl chain; effective in similar applications but offers different hydrophobicity levels. |
Octadecyltriethoxysilane stands out due to its longer alkyl chain which provides enhanced hydrophobicity compared to shorter-chain analogs. This property makes it particularly effective for applications requiring significant water repellency and surface modification capabilities .
Octadecyltriethoxysilane exhibits a tetrahedral silicon center bonded to three ethoxy groups and one octadecyl chain [1] [3]. The silicon atom adopts standard tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with silicon-four hybridization [4]. The octadecyl substituent consists of an eighteen-carbon saturated hydrocarbon chain directly bonded to silicon through a silicon-carbon sigma bond [1] [3]. Each ethoxy group contains a silicon-oxygen-carbon linkage, where the silicon-oxygen bond length measures approximately 1.64 Angstroms [4].
The molecular structure demonstrates amphiphilic characteristics due to the presence of both hydrophobic octadecyl chains and hydrolyzable ethoxy groups [2] [3]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier Key FZMJEGJVKFTGMU-UHFFFAOYSA-N uniquely identifies this compound's structural arrangement [3] [4]. Silicon-carbon bond strength in this compound ranges from 318 to 360 kilojoules per mole, providing thermal stability under moderate conditions [5] [6].
Octadecyltriethoxysilane demonstrates characteristic thermal behavior with a melting point ranging from 10 to 12 degrees Celsius under standard atmospheric conditions [2] [7] [8]. The compound exists as a liquid at room temperature, exhibiting a boiling point between 165 and 169 degrees Celsius when measured at reduced pressure of 2 millimeters of mercury [2] [7] [9]. At atmospheric pressure, the boiling point increases significantly, reflecting the compound's relatively high molecular weight of 416.75 grams per mole [2] [4] [8].
The following table summarizes the thermal properties of octadecyltriethoxysilane:
Property | Value | Pressure Conditions | Source |
---|---|---|---|
Melting Point | 10-12°C | 1 atm | [2] [7] [8] [9] |
Boiling Point | 165-169°C | 2 mmHg | [2] [7] [8] [9] |
Flash Point | 189-195°C | 1 atm | [2] [7] [8] [9] |
The solubility profile of octadecyltriethoxysilane reflects its dual hydrophobic-hydrophilic nature [8] [10]. The compound demonstrates practically complete insolubility in water due to the dominant hydrophobic character of the octadecyl chain [2] [8]. However, the presence of ethoxy groups enables dissolution in various organic solvents, including ethanol, where good solubility is observed [10].
Chloroform and methanol exhibit limited solvation capacity for octadecyltriethoxysilane, providing only slight solubility [8]. The compound shows general solubility in organic solvents such as benzene and other nonpolar to moderately polar organic media [10]. The partition coefficient between octanol and water exceeds six, indicating strong preference for organic phases over aqueous environments [11].
Solvent System | Solubility Classification | Mechanism | Source |
---|---|---|---|
Water | Practically insoluble | Hydrophobic interactions | [2] [8] |
Ethanol | Good solubility | Hydrogen bonding with ethoxy groups | [10] |
Chloroform | Slightly soluble | Van der Waals interactions | [8] |
Methanol | Slightly soluble | Limited hydrogen bonding | [8] |
Organic solvents | Generally soluble | Hydrophobic chain compatibility | [10] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of octadecyltriethoxysilane [12] [13]. Silicon-29 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to different silicon environments during hydrolysis and condensation processes [12] [13]. The unreacted silane exhibits a signal at approximately -42 parts per million, representing the T-zero silicon environment with three ethoxy substituents [12] [13].
Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure [14] [15] [16]. The alkyl carbon-hydrogen stretching vibrations appear in the region from 2990 to 2850 wavenumbers, indicating the presence of the octadecyl chain [15] [16]. Silicon-oxygen-carbon stretching modes occur between 1200 and 1000 wavenumbers, confirming ethoxy group attachment to silicon [16] [17].
Spectroscopic Technique | Assignment | Frequency/Chemical Shift | Intensity | Structural Information | Source |
---|---|---|---|---|---|
Silicon-29 Nuclear Magnetic Resonance | Silicon-ethoxy (T-zero) | -42 ppm | Strong | Unreacted silane | [12] [13] |
Silicon-29 Nuclear Magnetic Resonance | Silicon-ethoxy (T-one) | -50 ppm | Medium | Partially condensed | [12] [13] |
Fourier Transform Infrared | Carbon-hydrogen stretch | 2990-2850 cm⁻¹ | Strong | Octadecyl chain | [15] [16] |
Fourier Transform Infrared | Silicon-oxygen-carbon stretch | 1200-1000 cm⁻¹ | Strong | Ethoxy groups | [16] [17] |
Fourier Transform Infrared | Silicon-oxygen-silicon stretch | 1090-1030 cm⁻¹ | Strong | Siloxane network | [16] [17] |
Octadecyltriethoxysilane undergoes sequential hydrolysis reactions through nucleophilic substitution mechanisms [18] [19] [20]. The hydrolysis process proceeds through three distinct steps, each involving the replacement of an ethoxy group with a hydroxyl group in the presence of water [18] [19] [20]. The first hydrolysis step exhibits the fastest kinetics, with subsequent steps showing progressively slower reaction rates due to steric hindrance and electronic effects [18] [19] [20].
Under acidic conditions, the hydrolysis mechanism involves initial protonation of the ethoxy oxygen, followed by nucleophilic attack by water molecules [20] [21]. The reaction proceeds through a pentacoordinate silicon intermediate or transition state, consistent with the substitution nucleophilic second-order mechanism at silicon [20] [21]. Basic conditions promote hydrolysis through direct nucleophilic attack by hydroxide ions on the silicon center [20] [21].
The stepwise hydrolysis reactions can be represented as follows:
Step 1: Octadecyl-silicon-(ethoxy)₃ + water → Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + ethanol
Step 2: Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + water → Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + ethanol
Step 3: Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + water → Octadecyl-silicon-(hydroxyl)₃ + ethanol
Hydrolysis Step | Rate Constant | Relative Rate | pH Dependence | Products | Source |
---|---|---|---|---|---|
First ethoxy group | k₁ | Fast | Acid/Base catalyzed | Silanol + Ethanol | [18] [19] [20] |
Second ethoxy group | k₂ | Medium | Acid/Base catalyzed | Disilanol + Ethanol | [18] [19] [20] |
Third ethoxy group | k₃ | Slow | Acid/Base catalyzed | Trisilanol + Ethanol | [18] [19] [20] |
Following hydrolysis, octadecyltriethoxysilane derivatives participate in condensation reactions that lead to siloxane network formation [18] [13] [20]. Two primary condensation pathways operate: silanol-silanol condensation and silanol-ethoxy condensation [18] [20] [22]. The silanol-silanol condensation mechanism involves nucleophilic attack of one silanol group on another silicon center, resulting in siloxane bond formation and water elimination [18] [20] [22].
The condensation rate depends significantly on solution pH, with basic conditions generally favoring faster condensation compared to acidic environments [18] [20] [22]. Under basic conditions, deprotonated silanol groups exhibit enhanced nucleophilicity, accelerating the condensation process [20] [22]. Acidic conditions promote preferential condensation between the least acidic silanol groups, leading to less branched siloxane structures [20].
Silicon-29 nuclear magnetic resonance studies reveal the evolution of silicon environments during condensation, with T-one and T-two silicon species corresponding to partially and fully condensed structures [12] [13]. Maximum condensation degree in octadecyltriethoxysilane-tetraethoxysilane hybrid systems occurs after approximately two hours of reaction time [13].
Condensation Type | Rate Constant | pH Preference | Mechanism | Products | Source |
---|---|---|---|---|---|
Silanol-Silanol | kc₁ | Base > Acid | Nucleophilic attack | Siloxane + Water | [18] [20] [22] |
Silanol-Ethoxy | kc₂ | Base > Acid | Nucleophilic substitution | Siloxane + Ethanol | [18] [20] [22] |
Octadecyltriethoxysilane exhibits moisture sensitivity, reacting slowly with atmospheric water vapor to undergo hydrolysis [2] [23] [8]. The compound requires storage under inert atmosphere conditions at temperatures below 15 degrees Celsius to maintain stability [2]. Hydrolytic sensitivity classification places this compound at level seven on the sensitivity scale, indicating slow but measurable reaction with moisture [23] [8].
Thermal stability studies demonstrate that octadecyltriethoxysilane-derived monolayers remain stable up to temperatures ranging from 250 to 573 Kelvin under vacuum conditions [5] [6]. Complete thermal decomposition occurs around 400 to 600 degrees Celsius, depending on the substrate and environmental conditions [24] [5]. The thermal degradation mechanism involves cleavage of silicon-carbon and carbon-carbon bonds rather than silicon-oxygen linkages [24] [6].
Long-term aqueous stability studies reveal gradual hydrolysis of siloxane bonds when octadecyltriethoxysilane-derived materials contact water over extended periods [24] [25]. The degradation process involves reversible formation and cleavage of metal-siloxane bonds, with water molecules penetrating through the organic layer to reach the silicon-substrate interface [25]. Surface analytical techniques confirm progressive loss of silicon content from surface layers during prolonged water exposure [25].
Stability Parameter | Condition | Temperature Range | Degradation Mechanism | Source |
---|---|---|---|---|
Moisture Sensitivity | Atmospheric humidity | Room temperature | Hydrolysis of ethoxy groups | [2] [23] [8] |
Thermal Stability | Vacuum conditions | 250-573 K | Carbon-carbon bond cleavage | [5] [6] |
Aqueous Stability | Water immersion | Room temperature | Siloxane bond hydrolysis | [24] [25] |
Chemical Stability | Inert atmosphere | Below 15°C | Minimal degradation | [2] [8] |
Irritant